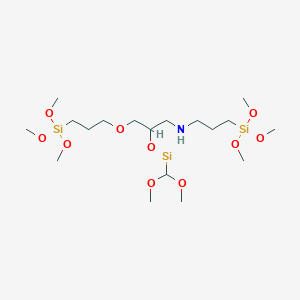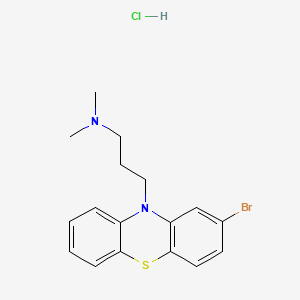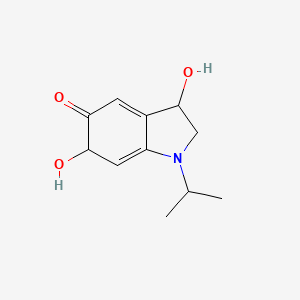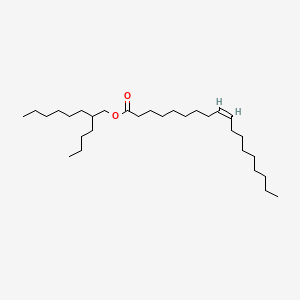
CID 53423938
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 53423938 is a complex organosilicon compound. It is characterized by the presence of multiple silyl groups, which are silicon-containing functional groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 53423938 typically involves the reaction of appropriate silane precursors under controlled conditions. The process often includes steps such as hydrolysis and condensation reactions, which are facilitated by catalysts and specific reaction conditions like temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
CID 53423938 undergoes various chemical reactions, including:
Hydrolysis: The silyl groups react with water to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions where the silyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include water, acids, and bases. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Scientific Research Applications
CID 53423938 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of CID 53423938 involves the interaction of its silyl groups with various substrates. The silyl groups can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in applications requiring strong adhesion and durability .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane
- N-(3-trimethoxysilylpropyl)diethylenetriamine
- 4,7,10-triazadecyltrimethoxysilane
Uniqueness
Compared to similar compounds, CID 53423938 offers multiple silyl groups, which enhance its reactivity and versatility in various applications. Its unique structure allows for the formation of more stable and durable siloxane linkages, making it particularly valuable in industrial and scientific settings .
Properties
CAS No. |
127003-76-3 |
|---|---|
Molecular Formula |
C18H45NO10Si3 |
Molecular Weight |
519.81 |
IUPAC Name |
2-(dimethoxymethylsilyloxy)-3-(3-trimethoxysilylpropoxy)-N-(3-trimethoxysilylpropyl)propan-1-amine |
InChI |
InChI=1S/C18H45NO10Si3/c1-20-18(21-2)30-29-17(15-19-11-9-13-31(22-3,23-4)24-5)16-28-12-10-14-32(25-6,26-7)27-8/h17-19H,9-16,30H2,1-8H3 |
InChI Key |
BEZYBVMOLBSTSX-UHFFFAOYSA-N |
SMILES |
COC(OC)[SiH2]OC(CNCCC[Si](OC)(OC)OC)COCCC[Si](OC)(OC)OC |
Synonyms |
1-Propanamine, 2-(dimethoxymethylsilyl)oxy-3-3-(trimethoxysilyl)propoxy-N-3-(trimethoxysilyl)propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-Diazatricyclo[2.2.2.21,4]decane(9CI)](/img/structure/B588762.png)

![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)

